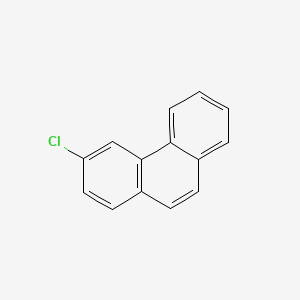

3-Chlorophenanthrene

Vue d'ensemble

Description

3-Chlorophenanthrene: is a chlorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It has the chemical formula C14H9Cl and a molecular weight of 212.67 g/mol . Phenanthrene itself consists of three fused benzene rings and is known for its use in the production of dyes, plastics, pesticides, explosives, and drugs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Haworth Phenanthrene Synthesis: This multi-step process involves the transformation of naphthalene into phenanthrene through Friedel-Crafts acylation, followed by Clemmensen or Wolff-Kishner reductions.

Industrial Production Methods:

- Industrial production of 3-Chlorophenanthrene typically involves the chlorination of phenanthrene using chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Chlorophenanthrene can undergo oxidation reactions to form chlorinated quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Raney nickel is often used for reduction reactions.

Substitution: Chlorinating agents like phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) are used for chlorination reactions.

Major Products:

- Oxidation of this compound can yield chlorinated quinones.

- Reduction can produce dihydro derivatives.

- Substitution reactions can lead to various chlorinated phenanthrene derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

3-Chlorophenanthrene serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations, including:

- Oxidation : Produces chlorinated quinones.

- Reduction : Yields dihydro derivatives.

- Substitution Reactions : Leads to the formation of various chlorinated phenanthrene derivatives.

These reactions highlight its utility as a precursor for more complex organic molecules, making it valuable in synthetic organic chemistry .

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit various biological activities, including:

- Anticancer Properties : Studies suggest that chlorinated PAHs like this compound may affect cancer cell signaling pathways and angiogenesis, leading to potential therapeutic applications .

- Endocrine Disruption : There is evidence that exposure to chlorinated PAHs may interfere with endocrine function, impacting reproductive health .

- Toxicity Studies : Investigations into its carcinogenic potential have shown that it can form DNA adducts, contributing to tumorigenesis in animal models .

Environmental Impact

Assessment of Environmental Risks

this compound is included in studies assessing the environmental impact of chlorinated PAHs. Its presence in sediment samples from urban waterways has been linked to reproductive anomalies in aquatic life. This highlights the need for monitoring and regulating such compounds due to their persistence and potential ecological effects .

-

Dermal Exposure Study

A study on dermal exposure to chlorinated PAHs demonstrated significant increases in tumor formation at the site of application in mice compared to control groups. This underscores the potential carcinogenic effects of this compound when absorbed through the skin . -

Environmental Monitoring

Research conducted on sediment samples from urban waterways found high concentrations of chlorinated PAHs, including this compound. The study correlated these concentrations with increased incidences of reproductive anomalies in local fish populations, emphasizing the need for environmental regulations concerning such compounds .

Mécanisme D'action

The mechanism of action of 3-Chlorophenanthrene involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect the activity of certain enzymes and receptors involved in metabolic and signaling pathways .

Comparaison Avec Des Composés Similaires

Phenanthrene: The parent compound without the chlorine substitution.

9-Chlorophenanthrene: Another chlorinated derivative with the chlorine atom at the ninth position.

2-Bromophenanthrene: A brominated derivative of phenanthrene.

Uniqueness:

- 3-Chlorophenanthrene is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s interaction with other molecules and its overall stability .

Activité Biologique

3-Chlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) that has garnered attention due to its potential biological activity and environmental implications. As a derivative of phenanthrene, it possesses significant structural characteristics that influence its interaction with biological systems. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Structural Characteristics

This compound consists of a phenanthrene backbone with a chlorine atom substituted at the third position. This substitution can significantly alter its chemical properties, including its reactivity and biological interactions. The molecular formula is C14H9Cl, and it has a molecular weight of approximately 232.67 g/mol.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H9Cl |

| Molecular Weight | 232.67 g/mol |

| Melting Point | 319.2 - 321.2 K |

| Enthalpy of Fusion | 14.99 kJ/mol |

| Entropy of Fusion | 46.81 J/mol·K |

Toxicological Profile

Research indicates that chlorinated PAHs, including this compound, exhibit various toxicological effects. These compounds are known to be persistent in the environment and can bioaccumulate in living organisms, leading to potential health risks.

Mechanisms of Toxicity

- Carcinogenic Potential : Chlorinated PAHs have been associated with carcinogenic effects due to their ability to form DNA adducts.

- Endocrine Disruption : Studies suggest that these compounds may interfere with endocrine function, impacting reproductive health.

- Developmental Toxicity : Exposure during critical developmental periods can lead to adverse effects on growth and development in animal models.

Case Studies

- Case Study on Dermal Exposure : A study examined the effects of dermal exposure to chlorinated PAHs in mice, revealing significant increases in tumor formation at the site of application when compared to control groups .

- Environmental Impact Assessment : Research on sediment samples from urban waterways indicated high concentrations of ClPAHs, including this compound, correlating with increased incidences of reproductive anomalies in local fish populations .

Bioconcentration Factors

A quantitative structure-activity relationship (QSAR) modeling study evaluated the bioconcentration factors (BCF) for various nonionic organic compounds, including this compound. The study found that the BCF for this compound suggests a moderate potential for bioaccumulation in aquatic organisms .

Comparative Studies

Comparative studies have shown that chlorinated derivatives of phenanthrene exhibit varying degrees of toxicity depending on their chlorine substitution patterns. For instance, 9-Chlorophenanthrene was found to have different toxicological responses compared to its 3-chloro counterpart, indicating the significance of substitution position on biological activity .

Environmental Persistence

The environmental persistence of chlorinated PAHs is a critical concern due to their stability and resistance to degradation. Studies utilizing differential scanning calorimetry (DSC) have provided insights into the thermal properties and phase behavior of these compounds, underscoring their stability under various environmental conditions .

Propriétés

IUPAC Name |

3-chlorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFJTESUEYBUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221717 | |

| Record name | Phenanthrene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-51-5 | |

| Record name | Phenanthrene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.